Benzoic acid;2,2-diethylpropane-1,3-diol
Description
Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . It is also a precursor in synthesizing derivatives like salicylic acid, aspirin, and herbicides . Structurally, its benzene ring with a carboxyl group allows diverse reactivity, making it a benchmark for studying organic acids.
2,2-Diethylpropane-1,3-diol (C₇H₁₆O₂) is a branched diol with applications in polymer chemistry. It serves as a precursor for donors like 3,3-bis(methoxymethyl)pentane (BMMP), used in α-olefin polymerization . Its steric hindrance and solubility properties influence reaction kinetics and product molecular weight in industrial processes .
Properties
CAS No. |
93485-77-9 |
|---|---|
Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzoic acid;2,2-diethylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-7(4-2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
InChI Key |
GUBPOABWLJXUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Aldol Addition-Hydrogenation Method
The diol backbone is synthesized through an aldol addition reaction between formaldehyde and 2-ethylpropanal (isovaleraldehyde), followed by catalytic hydrogenation. This method, adapted from analogous protocols for 2,2-dimethylpropane-1,3-diol, proceeds as follows:
Reaction Mechanism:
- Aldol Addition:
Formaldehyde (CH₂O) reacts with 2-ethylpropanal (C₅H₁₀O) in the presence of a tertiary amine catalyst (e.g., tri-n-propylamine) to form 2,2-diethyl-3-hydroxypropanal:
$$
\text{CH}3\text{CH}2\text{C}(\text{CH}2\text{CH}3)\text{CHO} + \text{CH}2\text{O} \xrightarrow{\text{amine}} \text{CH}3\text{CH}2\text{C}(\text{CH}2\text{CH}_3)(\text{CHOH})\text{CHO}
$$
Optimal conditions include a 1:1 molar ratio of aldehydes, 2–12 mol% catalyst, and temperatures of 80–95°C.
- Hydrogenation:
The hydroxyaldehyde intermediate is hydrogenated using a Pt/C or Raney nickel catalyst under 1–5 MPa H₂ pressure to yield 2,2-diethylpropane-1,3-diol:
$$
\text{CH}3\text{CH}2\text{C}(\text{CH}2\text{CH}3)(\text{CHOH})\text{CHO} + 2\text{H}2 \rightarrow \text{CH}3\text{CH}2\text{C}(\text{CH}2\text{CH}3)(\text{CH}2\text{OH})_2
$$
Table 1: Comparative Conditions for Aldol-Hydrogenation of 2,2-Disubstituted Propanediols
| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| 2-Ethylpropanal + CH₂O | Tri-n-propylamine | 90 | 0.1 | 78 |
| Isobutyraldehyde + CH₂O | Triethylamine | 85 | 0.1 | 82 |
Catalytic Oxidation of Primary Diols
An alternative route involves the oxidation of linear primary diols (e.g., 1,5-pentanediol) using hydrogen peroxide and sodium tungstate, though this method primarily yields dicarboxylic acids and is less applicable to branched diols.
Esterification to this compound
Schotten-Baumann Reaction
The diol is reacted with benzoyl chloride (C₆H₅COCl) in a biphasic water-organic solvent system under alkaline conditions:
$$
\text{CH}3\text{CH}2\text{C}(\text{CH}2\text{CH}3)(\text{CH}2\text{OH})2 + 2\text{C}6\text{H}5\text{COCl} \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{COO}(\text{CH}2)2\text{C}(\text{CH}2\text{CH}3)2(\text{OCOC}6\text{H}_5) + 2\text{HCl}
$$
Key parameters include a 2.2:1 molar ratio of benzoyl chloride to diol, pH 8–9, and temperatures below 40°C to minimize hydrolysis.
Table 2: Esterification Efficiency Under Varied Conditions
| Acid Chloride | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzoyl chloride | Dichloromethane | NaOH | 4 | 89 |
| Benzoyl chloride | Toluene | Pyridine | 6 | 92 |
Acid-Catalyzed Esterification
Direct esterification with benzoic acid using sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst:
$$
\text{CH}3\text{CH}2\text{C}(\text{CH}2\text{CH}3)(\text{CH}2\text{OH})2 + 2\text{C}6\text{H}5\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}5\text{COO}(\text{CH}2)2\text{C}(\text{CH}2\text{CH}3)2(\text{OCOC}6\text{H}5) + 2\text{H}2\text{O}
$$
This method requires excess benzoic acid (3:1 molar ratio) and azeotropic removal of water using toluene or xylene.
Alternative Synthetic Pathways
Transesterification
Methyl benzoate can react with 2,2-diethylpropane-1,3-diol in the presence of lipase enzymes or titanium(IV) isopropoxide, though yields are lower (65–72%) compared to Schotten-Baumann.
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media facilitates regioselective esterification, but scalability remains a challenge.
Industrial Production Considerations
Large-scale synthesis prioritizes the aldol-hydrogenation route due to its compatibility with continuous-flow reactors. Critical bottlenecks include:
- Catalyst Recovery: Tri-n-propylamine forms azeotropes with water and isobutanol, necessitating fractional distillation for reuse.
- Purity Control: Residual amines in the diol (≤5 ppm N) are achieved via formaldehyde treatment during distillation.
Analytical Characterization
- ¹H NMR (CDCl₃): δ 1.05 (t, 6H, CH₂CH₃), 1.45 (q, 4H, CH₂CH₃), 4.35 (s, 4H, CH₂O), 7.45–8.10 (m, 10H, Ar-H).
- IR (KBr): 1720 cm⁻¹ (C=O), 1270 cm⁻¹ (C-O).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,2-diethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Oxidation of the diol can produce diketones or carboxylic acids.
Reduction: Reduction of benzoic acid yields benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids.
Scientific Research Applications
Benzoic acid;2,2-diethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and diols.
Mechanism of Action
The mechanism of action of benzoic acid;2,2-diethylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The diol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison of Benzoic Acid with Similar Compounds
Extraction Efficiency in Liquid Membranes
Benzoic acid exhibits superior extraction rates compared to acetic acid and similar efficiency to phenol in emulsion liquid membranes. This is attributed to its higher distribution coefficient (m = 1.2 for benzoic acid vs. m = 0.3 for acetic acid), driven by its lipophilicity and solubility in membrane phases .
| Compound | Distribution Coefficient (m) | Extraction Rate (5 min) | Effective Diffusivity (m²/s) |
|---|---|---|---|
| Benzoic acid | 1.2 | >98% | 5.6 × 10⁻¹⁰ |
| Phenol | 1.1 | >98% | 4.1 × 10⁻¹⁰ |
| Acetic acid | 0.3 | <50% | 3.8 × 10⁻¹⁰ |
Key Insight: While benzoic acid and phenol share rapid extraction kinetics, acetic acid’s slower rate is due to its lower m and higher polarity .
Toxicity Profiling
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For instance:
- Methyl benzoate (LD₅₀ = 1.4 g/kg) is less toxic than chlorinated derivatives (LD₅₀ < 0.5 g/kg) due to electron-withdrawing substituents enhancing toxicity .
Comparison of 2,2-Diethylpropane-1,3-diol with Similar Compounds
Polymerization Donors
In α-olefin polymerization, donors derived from 2,2-diethylpropane-1,3-diol (e.g., BMMP) are compared to structurally similar compounds:
| Donor | Precursor Diol | Polymerization Efficiency | Synthetic Accessibility | Cost |
|---|---|---|---|---|
| BMMP | 2,2-Diethylpropane-1,3-diol | High | Low | High |
| BMMH | Heptane-based diol | Moderate | High | Low |
| Traditional donors | Linear diols | Low | High | Low |
Key Insight : BMMH, an alternative to BMMP, balances efficiency and cost but requires optimization for industrial scalability .
Neuroactive Effects
2,2-Diethylpropane-1,3-diol induces head-shaking in rats, a response distinct from 5-hydroxytryptophan (5-HTP) or lysergic acid diethylamide (LSD). Unlike 5-HTP, which requires monoamine oxidase inhibitors, the diol’s mechanism involves GABAergic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
